N-benzoyl-N'-(4-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-(4-nitrophenyl)thiourea is an organosulfur compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzoyl group and a nitrophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Scientific Research Applications
N-benzoyl-N’-(4-nitrophenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
Thiourea derivatives like N-benzoyl-N’-(4-nitrophenyl)thiourea are known to exhibit a wide variety of biological activities. They are often used as inhibitors of photosynthesis by blocking the QB plastoquinone binding site of photosystem II . They may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(4-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with 4-nitrophenylthiourea. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-benzoyl-N’-(4-aminophenyl)thiourea.
Oxidation: Sulfonyl derivatives of N-benzoyl-N’-(4-nitrophenyl)thiourea.
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-(4-chlorophenyl)thiourea
- N-benzoyl-N’-(4-methylphenyl)thiourea
- N-benzoyl-N’-(4-aminophenyl)thiourea
Uniqueness
N-benzoyl-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antibacterial and anticancer agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGBGAUFCFJGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.